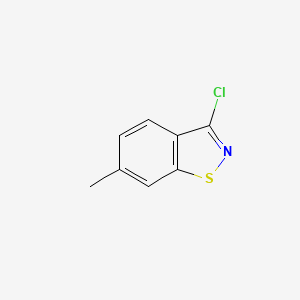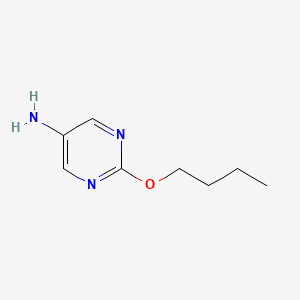
Pyrimidine, 5-amino-2-butoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 5-amino-2-butoxy-, is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of pyrimidine derivatives, including Pyrimidine, 5-amino-2-butoxy-, typically involves the reaction of amidines with β-dicarbonyl compounds. One common method involves the use of terminal alkynes with n-octyl, phenyl, and cyclohexyl groups, which react with amidines under specific conditions to yield the desired pyrimidine derivatives . Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity.
Chemical Reactions Analysis
Pyrimidine, 5-amino-2-butoxy-, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Cyclization: This reaction involves the formation of a ring structure. Common reagents include acids and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Pyrimidine, 5-amino-2-butoxy-, may yield pyrimidine N-oxides, while reduction may yield dihydropyrimidines .
Scientific Research Applications
Pyrimidine, 5-amino-2-butoxy-, has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of nucleic acids and their interactions with proteins.
Medicine: It is used in the development of pharmaceuticals, including antiviral, anticancer, and anti-inflammatory drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pyrimidine, 5-amino-2-butoxy-, involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to the suppression of viral or cancer cell growth. The specific molecular targets and pathways depend on the particular application and the structure of the compound .
Comparison with Similar Compounds
Pyrimidine, 5-amino-2-butoxy-, can be compared with other similar compounds, such as:
Pyrimidine: The parent compound, which lacks the amino and butoxy substituents.
5-Aminopyrimidine: A derivative with an amino group at position 5 but lacking the butoxy group.
2-Butoxypyrimidine: A derivative with a butoxy group at position 2 but lacking the amino group.
The uniqueness of Pyrimidine, 5-amino-2-butoxy-, lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
58443-14-4 |
|---|---|
Molecular Formula |
C8H13N3O |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-butoxypyrimidin-5-amine |
InChI |
InChI=1S/C8H13N3O/c1-2-3-4-12-8-10-5-7(9)6-11-8/h5-6H,2-4,9H2,1H3 |
InChI Key |
ZCYLUQUNKIIGEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC=C(C=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


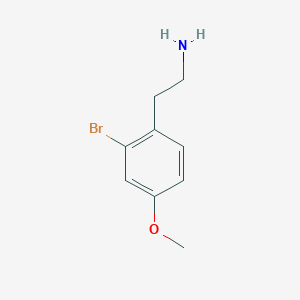
![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenylsulfurofluoridate](/img/structure/B13531517.png)
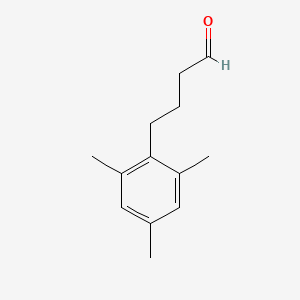
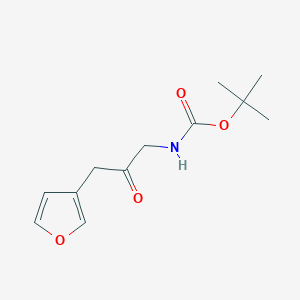
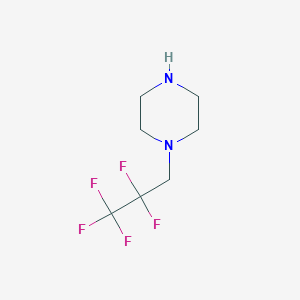

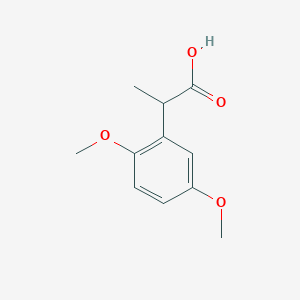
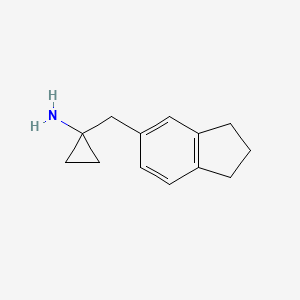
![1-[4-(2-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13531557.png)
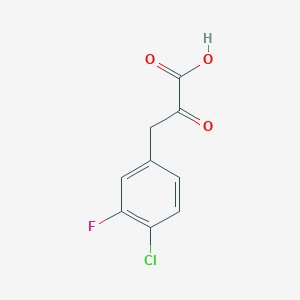

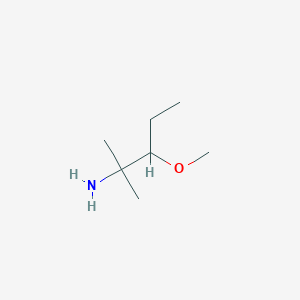
![10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride](/img/structure/B13531590.png)
